molecular formula C19H15FN4O2S B2449067 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1170492-08-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2449067
M. Wt: 382.41
InChI Key: RWISUPALHLSZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on similar compounds, focusing on their synthesis and evaluation for various biological activities. For example, derivatives of related chemical structures have been synthesized and assessed for anti-inflammatory activity. These compounds demonstrate significant anti-inflammatory effects, highlighting the potential therapeutic applications of this chemical class in treating inflammatory conditions (Sunder & Maleraju, 2013).

Pharmacological Evaluation

Other studies have explored the structure-activity relationships of compounds affecting specific biological pathways. For instance, research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors examined various heterocycles to improve metabolic stability, indicating the significance of structural modification in enhancing drug efficacy and stability (Stec et al., 2011).

Antipsychotic Potential

Research on compounds with a similar core structure has also been conducted to identify potential antipsychotic agents. Certain derivatives have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a property that distinguishes them from clinically available antipsychotic agents. This suggests the possibility of developing new antipsychotic drugs with fewer side effects (Wise et al., 1987).

Antioxidant Activity

Coordination complexes constructed from related pyrazole-acetamide derivatives have been synthesized and characterized, displaying significant antioxidant activity. This underlines the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Photovoltaic and NLO Properties

The study of benzothiazolinone acetamide analogs has included spectroscopic, quantum mechanical studies, and evaluations of ligand-protein interactions and photovoltaic efficiency. Some compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and good free energy of electron injection, as well as notable non-linear optical (NLO) activity (Mary et al., 2020).

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-12-10-17(22-18(25)11-26-15-8-4-2-6-13(15)20)24(23-12)19-21-14-7-3-5-9-16(14)27-19/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWISUPALHLSZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.